5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one
Overview
Description
5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one is a synthetic ketone fragrance also known as OTNE (octahydrotetramethyl acetophenone) and by other commercial trade names such as: Iso E Super, Iso Gamma Super, Anthamber, Amber Fleur, Boisvelone, Iso Ambois, Amberlan, Iso Velvetone, Orbitone, Amberonne . It is a synthetic woody odorant and is used as a fragrance ingredient in perfumes, laundry products, and cosmetics .
Synthesis Analysis
The synthesis of this compound can be achieved from 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene and Acryloyl chloride . The synthesis process involves a Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride to give a monocyclic intermediate that is cyclized in the presence of 85% phosphoric acid .Molecular Structure Analysis
The molecular formula of this compound is C17H22O . The molecular weight is 242.36 .Physical and Chemical Properties Analysis
This compound is a colorless to a pale yellow liquid . It has a density of 0.964 (at 20 °C), a melting point of < −20 °C, and a boiling point of 134 °C . Its log P value is 5.65 .Scientific Research Applications
Environmental and Health Implications
5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one, as a compound related to naphthalene structures, has been implicated in various environmental and health studies. The compound and its derivatives are recognized for their interaction with biological cations, anions, and macromolecules like DNA, enzymes, and receptors, making them significant in medicinal applications. Naphthalene compounds, in general, are a critical subject in environmental health due to their potential toxicity and presence in various ecosystems. Specifically, they are pollutants of great concern due to potential toxicity, mutagenicity, and carcinogenicity, with microbial degradation representing a major mechanism for ecological recovery of contaminated sites (Gong et al., 2016), (Peng et al., 2008).
Diagnostic and Pathological Applications
The compound's relation to naphthalene structures has led to applications in the development of diagnostic agents and pathological probes. Naphthalimide-derived compounds, in particular, have shown extensive potential in medicinal applications due to their interactive nature with various biological entities, potentially useful in real-time detection of ions and biomolecules, understanding biological processes, and determining pharmacological and pharmacokinetic properties (Gong et al., 2016).
Microbial Degradation and Environmental Recovery
The compound's relation to naphthalene has prompted research into microbial degradation as a means for environmental recovery from pollution by such compounds. Microorganisms play a significant role in the degradation of polycyclic aromatic hydrocarbons like naphthalene, contributing to ecological recovery of contaminated sites. This degradation is of particular interest due to its economic, pollution-free nature, and efficiency in certain microbial strains like Pseudomonas putida ND6 (Peng et al., 2008), (Song et al., 2018).
Properties
IUPAC Name |
5,5,8,8-tetramethyl-1,2,6,7-tetrahydrocyclopenta[b]naphthalen-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O/c1-16(2)7-8-17(3,4)14-10-12-11(9-13(14)16)5-6-15(12)18/h9-10H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYYDVAFVOGXBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C3CCC(=O)C3=C2)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632566 | |
Record name | 5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102296-82-2 | |
Record name | 5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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